(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound “(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one” is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ethynyl and hydroxy groups through reactions such as alkynylation and hydroxylation.
Isotope Labeling: Incorporation of the 13C isotopes at specific positions using labeled reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxy group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) for oxidation reactions.
Reducing Agents: Such as NaBH4 (Sodium borohydride) for reduction reactions.
Substitution Reagents: Such as halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a ketone may yield an alcohol.
Scientific Research Applications
The compound has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A similar compound with a cyclopenta[a]phenanthrene core, known for its hormonal activity.
Testosterone: Another compound with a similar structure, known for its role in male physiology.
Uniqueness
The uniqueness of the compound lies in its specific functional groups and isotopic labeling, which may confer distinct biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1+1,3+1 |
InChI Key |
VIKNJXKGJWUCNN-FCTOQDIESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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